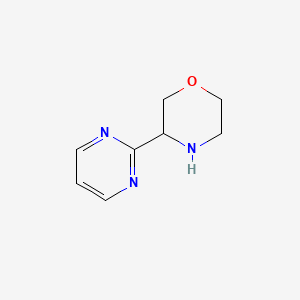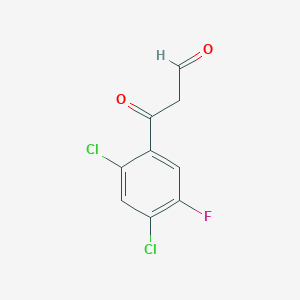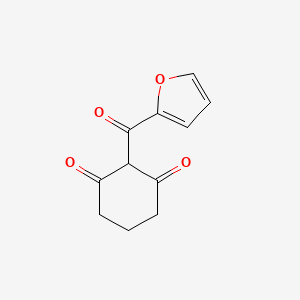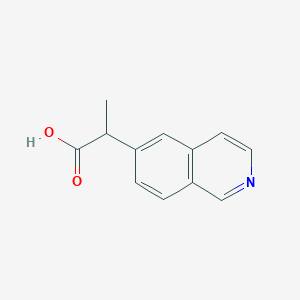
2-(Isoquinolin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-6-yl)propanoic acid: is a chemical compound with the following properties:
CAS Number: 1195177-68-4
Molecular Formula: CHNO
Molecular Weight: 201.22 g/mol
MDL Number: MFCD24500049
Preparation Methods
Synthetic Routes:: The synthetic routes for 2-(Isoquinolin-6-yl)propanoic acid are not widely documented. it can be synthesized through organic reactions involving isoquinoline derivatives and propanoic acid precursors. Specific methods may include:
Acylation Reaction: Acylation of isoquinoline with propanoic acid chloride or anhydride.
Reductive Amination: Reductive amination of isoquinoline followed by carboxylation.
Industrial Production:: Industrial-scale production methods for this compound are not commonly reported. It is primarily synthesized in research laboratories.
Chemical Reactions Analysis
Reactions:: 2-(Isoquinolin-6-yl)propanoic acid can undergo various chemical reactions:
Oxidation: It can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the isoquinoline ring or the carboxylic acid group are possible.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Employ reducing agents such as sodium borohydride (NaBH) or hydrogen gas over a catalyst (Pd/C).
Substitution: Acid chlorides or anhydrides react with isoquinoline derivatives under acidic conditions.
Major Products:: The major products depend on the specific reaction conditions. Common products include:
- 2-(Isoquinolin-6-yl)carboxylic acid
- 2-(Isoquinolin-6-yl)propan-1-amine
Scientific Research Applications
2-(Isoquinolin-6-yl)propanoic acid finds applications in:
- Chemical Research : As a building block for more complex molecules.
- Biological Studies : Investigating isoquinoline-based compounds in drug discovery.
- Medicine : Potential therapeutic applications due to its structural features.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways related to its chemical structure.
Comparison with Similar Compounds
While 2-(Isoquinolin-6-yl)propanoic acid is unique in its isoquinoline-based structure, similar compounds include:
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-isoquinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-2-3-11-7-13-5-4-10(11)6-9/h2-8H,1H3,(H,14,15) |
InChI Key |
DDKKHBSKWKYZIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


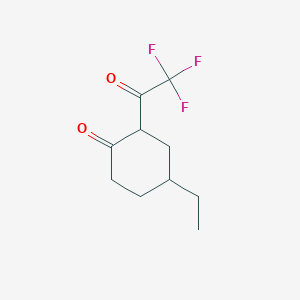
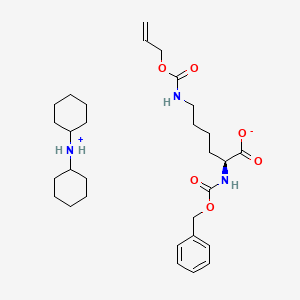
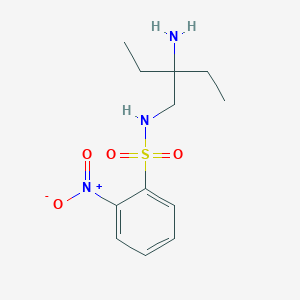
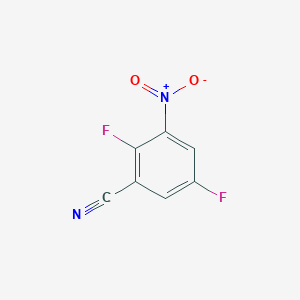
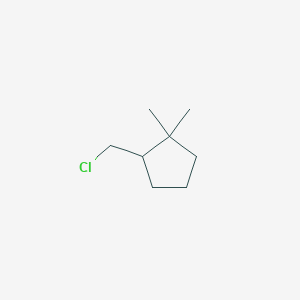
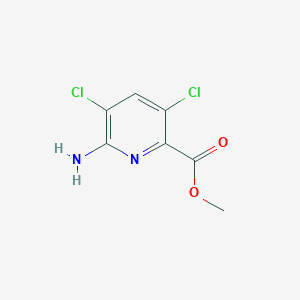
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
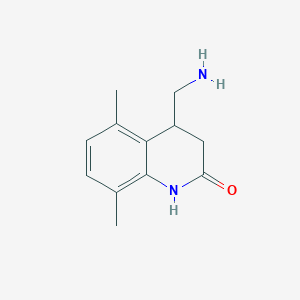
![4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B13078481.png)
